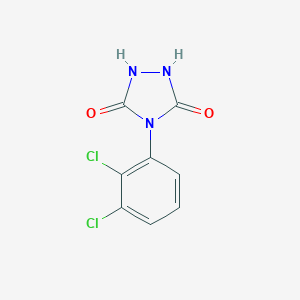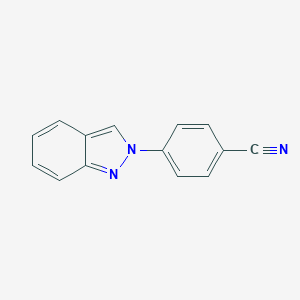![molecular formula C16H17N5O B258536 4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B258536.png)
4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. It also acts as an inhibitor of enzymes that are involved in the replication of viruses. The compound has been found to target specific proteins and enzymes, which makes it a potential candidate for targeted therapies.
Biochemical and Physiological Effects:
Studies have shown that the compound has low toxicity and does not have any significant adverse effects on normal cells. It has been found to induce apoptosis in cancer cells and has shown to have anti-inflammatory effects. The compound has also been found to have a positive effect on the immune system, which can potentially aid in the treatment of infectious diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine in lab experiments is its specificity towards certain proteins and enzymes, which makes it a potential candidate for targeted therapies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for the use of 4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine in scientific research. One potential direction is the development of targeted therapies for cancer and neurological disorders. Another potential direction is the use of the compound in the treatment of viral infections. Additionally, further studies can be conducted to investigate the potential of the compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is a promising compound that has potential applications in various fields of scientific research. Its specificity towards certain proteins and enzymes makes it a potential candidate for targeted therapies. Further studies are needed to fully understand the potential of this compound and its future applications in scientific research.
Synthesis Methods
The synthesis of 4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine involves the reaction of 3-methylphenylhydrazine and morpholine with 2,4-dichloro-5-methylpyrimidine in the presence of a base. The product is then purified through column chromatography to obtain the desired compound.
Scientific Research Applications
The compound has been studied for its potential applications in various fields such as cancer research, neurological disorders, and infectious diseases. Studies have shown that the compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurological disorders such as Alzheimer's disease. Additionally, the compound has been studied for its anti-viral activity and has shown promising results in inhibiting the replication of viruses.
properties
Product Name |
4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
|---|---|
Molecular Formula |
C16H17N5O |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
4-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C16H17N5O/c1-12-3-2-4-13(9-12)21-16-14(10-19-21)15(17-11-18-16)20-5-7-22-8-6-20/h2-4,9-11H,5-8H2,1H3 |
InChI Key |
MSVZBRIGZKVLLO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCOCC4 |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-Fluorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258455.png)
![N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258456.png)
![4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B258459.png)
![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)

![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)
![N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258465.png)



![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)
![N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B258480.png)
